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  • Product: Butachlor ESA sodium salt
  • CAS: 1173022-75-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butachlor ESA Sodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Butachlor ESA sodium salt, a significant metabolite of the widely used chloroacetanilide herbicide, Butachlor. Intended for an audience of researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Butachlor ESA sodium salt, a significant metabolite of the widely used chloroacetanilide herbicide, Butachlor. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the formation, physicochemical characteristics, analytical methodologies for detection, and toxicological significance of this compound. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and research applications.

Introduction: The Genesis of a Key Metabolite

Butachlor, a pre-emergent herbicide, has seen extensive use in agriculture, particularly in rice cultivation, for the control of annual grasses and some broad-leaved weeds.[1] Its application, however, leads to the formation of various metabolites in the environment and within biological systems. Among these, Butachlor ethanesulfonic acid (ESA) is a major transformation product.[2][3] The sodium salt form, Butachlor ESA sodium salt, is of particular interest due to its increased water solubility, which influences its environmental mobility and analytical detection.

The formation of Butachlor ESA is a critical detoxification pathway observed in both plants and animals, as well as in microbial communities within the soil.[2][4] This biotransformation is primarily mediated by glutathione S-transferases (GSTs), a superfamily of enzymes that catalyze the conjugation of glutathione to electrophilic compounds.[4][5] This initial conjugation step is a key mechanism for increasing the water solubility of xenobiotics, thereby facilitating their further metabolism and excretion.

Formation Pathway of Butachlor ESA

The biotransformation of Butachlor to its ESA metabolite is a multi-step process initiated by the enzymatic activity of Glutathione S-transferases (GSTs). The chloroacetyl group of the Butachlor molecule is the primary site for this conjugation.

Butachlor Butachlor GSH_conjugate Butachlor-Glutathione Conjugate Butachlor->GSH_conjugate Glutathione S-Transferase (GST) + Glutathione (GSH) Cysteine_conjugate Butachlor-Cysteine Conjugate GSH_conjugate->Cysteine_conjugate Further Enzymatic Cleavage ESA_metabolite Butachlor ESA Cysteine_conjugate->ESA_metabolite Oxidation

Caption: Biotransformation pathway of Butachlor to Butachlor ESA.

Physicochemical Properties

Understanding the physicochemical properties of Butachlor ESA sodium salt is fundamental to developing appropriate analytical methods and comprehending its environmental fate.

PropertyValueSource
Chemical Name sodium 2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonatePubChem
CAS Number 1173022-75-7PubChem
Molecular Formula C₁₇H₂₆NNaO₅SPubChem
Molecular Weight 379.45 g/mol PubChem
Appearance Off-White SolidSriramchem
Melting Point 181-184°CSriramchem
Solubility Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). As a sodium salt, it is expected to have high water solubility.Sriramchem, Inferred

Analytical Methodology: A Validated Approach

The detection and quantification of Butachlor ESA sodium salt in environmental and biological matrices necessitate a highly sensitive and specific analytical approach. The established methods for other chloroacetanilide herbicide metabolites, such as those for acetochlor and metolachlor, provide a robust framework. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering excellent selectivity and low detection limits.[6][7][8]

Experimental Protocol: Quantification of Butachlor ESA Sodium Salt in Water Samples

This protocol is adapted from established U.S. Environmental Protection Agency (EPA) methodologies for analogous chloroacetanilide herbicide metabolites.[7][9][10]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove interfering matrix components. A graphitized carbon-based sorbent is often effective for trapping polar metabolites like ESA.[10]

  • Procedure:

    • Condition a graphitized carbon SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of deionized water.

    • Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 10 mL of deionized water to remove any remaining interfering substances.

    • Elute the retained analytes with 10 mL of a methanol solution containing 10 mM ammonium acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: Reversed-phase liquid chromatography is used to separate Butachlor ESA from other components in the extract. Tandem mass spectrometry provides highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is suitable.

    • Mobile Phase A: 5 mM aqueous ammonium acetate.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.45 mL/min.

    • Injection Volume: 50 µL.

    • Column Temperature: 60°C.[7]

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting the deprotonated molecule of Butachlor ESA.

    • MRM Transitions: Specific precursor-to-product ion transitions for Butachlor ESA must be determined by infusing a standard solution. This provides the basis for quantification and confirmation.

    • Internal Standard: The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Sample 250 mL Water Sample SPE Solid-Phase Extraction (Graphitized Carbon Cartridge) Sample->SPE Concentration & Cleanup Elution Elution with Methanol/Ammonium Acetate SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification

Caption: Workflow for the analysis of Butachlor ESA in water.

Toxicological Profile: A Comparative Perspective

The toxicological profile of Butachlor ESA sodium salt is not as extensively characterized as that of its parent compound, Butachlor. However, valuable insights can be drawn from studies on analogous ESA metabolites of other chloroacetanilide herbicides and by comparing the known toxicity of Butachlor.

Butachlor itself is classified as moderately toxic and is a suspected carcinogen.[11][12] Mechanistic studies have indicated that high doses of Butachlor can lead to the formation of stomach tumors in rats through a non-genotoxic, threshold-based mechanism.[11]

Conversely, studies on the ethane sulfonate (ESA) metabolite of alachlor, another chloroacetanilide herbicide, have shown that the ESA metabolite has substantially lower subchronic and developmental toxicity compared to the parent compound.[13] These findings suggest that the formation of the ESA metabolite is a detoxification pathway, leading to a less toxic substance.[13] It is reasonable to hypothesize that a similar relationship exists between Butachlor and Butachlor ESA, where the latter is of lower toxicological concern. However, direct toxicological studies on Butachlor ESA are necessary to confirm this.

Environmental Fate and Significance

The formation of Butachlor ESA has significant implications for the environmental fate of Butachlor. As a more water-soluble and mobile compound than its parent, Butachlor ESA has a higher potential to leach into groundwater and be transported in surface water.[2] Indeed, studies on other chloroacetanilide herbicides have shown that their ESA and oxanilic acid (OA) metabolites are frequently detected in groundwater and surface water, often at higher concentrations and frequencies than the parent herbicides.[14]

The persistence of Butachlor ESA in the environment is also a key consideration. While the formation of ESA is a detoxification step, its ultimate degradation pathway and potential for long-term environmental accumulation require further investigation.

Conclusion and Future Directions

Butachlor ESA sodium salt is a critical analyte for monitoring the environmental impact and biological fate of the herbicide Butachlor. Its formation via glutathione S-transferase-mediated conjugation represents a major detoxification pathway. The analytical methodology for its detection is well-established, with LC-MS/MS providing the necessary sensitivity and selectivity for quantification in complex matrices.

While the toxicological data for Butachlor ESA itself is limited, evidence from analogous compounds suggests it is of lower concern than the parent herbicide. Future research should focus on:

  • Definitive Toxicological Studies: To directly assess the acute and chronic toxicity of Butachlor ESA sodium salt.

  • Comprehensive Environmental Monitoring: To understand the prevalence and long-term fate of Butachlor ESA in various environmental compartments.

  • Elucidation of Complete Degradation Pathways: To determine the ultimate environmental fate of this major metabolite.

This in-depth guide provides a solid foundation for researchers and scientists to understand and investigate Butachlor ESA sodium salt, contributing to a more complete picture of the environmental and biological impact of chloroacetanilide herbicides.

References

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (2022). Environmental Science & Technology Letters. [Link]

  • Butachlor | C17H26ClNO2. (n.d.). PubChem. [Link]

  • Butachlor-Induced Alterations in Ultrastructure, Antioxidant, and Stress-Responsive Gene Regulations in Rice Cultivars. (2025). ResearchGate. [Link]

  • Summary of Toxicology Studies with Butachlor. (n.d.). Monsanto. [Link]

  • Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. (n.d.). ResearchGate. [Link]

  • Heydens, W. F., Siglin, J. C., Holson, J. F., & Stegeman, S. D. (1996). Subchronic, developmental, and genetic toxicology studies with the ethane sulfonate metabolite of alachlor. Fundamental and Applied Toxicology, 33(2), 173-181. [Link]

  • Biodegradation of butachlor in rice intensified by a regulator of OsGT1. (2022). PubMed. [Link]

  • The role of glutathione transferases in herbicide metabolism. (n.d.). ResearchGate. [Link]

  • Butachlor. (n.d.). Wikipedia. [Link]

  • Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. (n.d.). ResearchGate. [Link]

  • Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. (n.d.). Wisconsin Department of Agriculture, Trade and Consumer Protection. [Link]

  • Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. (2025). ResearchGate. [Link]

  • Butachlor (Ref: CP 53619). (n.d.). University of Hertfordshire. [Link]

  • Induction of Glutathione and Glutathione-associated Enzymes in Butachlor-tolerant Plant Species. (2025). ResearchGate. [Link]

  • Negative Effects of Butachlor on the Growth and Physiology of Four Aquatic Plants. (2024). MDPI. [Link]

  • EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extra. (n.d.). Waters. [Link]

  • Molecular structure and physicochemical properties of butachlor. (n.d.). ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. (2024). PubMed Central. [Link]

  • Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds. (n.d.). PubMed Central. [Link]

  • Acute Oral Poisoning Due to Chloracetanilide Herbicides. (n.d.). PubMed Central. [Link]

  • Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. (n.d.). USGS. [Link]

  • Acute toxicity of the chloroacetanilide herbicide butachlor and its effects on the behavior of the freshwater fish Tilapia zillii. (2025). ResearchGate. [Link]

  • Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. (2000). Science of The Total Environment, 247(2-3), 235-243. [Link]

  • Conjugation of 2-chloroacetanilide herbicides with glutathione: role of molecular structures and of glutathione S-transferase enzymes. (1991). Journal of Agricultural and Food Chemistry, 39(11), 2088-2091. [Link]

  • Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. (2022). California Department of Pesticide Regulation. [Link]

  • Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. (2024). Weed Science, 1-10. [Link]

  • Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. [Link]

  • NEMI Method Summary - 535 (ITMS). (n.d.). National Environmental Methods Index. [Link]

  • Acute toxicity of the chloroacetanilide herbicide butachlor and its effects on the behavior of the freshwater fish Tilapia zilli. (2013). Academic Journals. [Link]

  • Ethanesulfonic acid | C2H6O3S. (n.d.). PubChem. [Link]

  • Induction of wheat and maize glutathioneS-transferase by some herbicide safeners and their effect on enzyme activity against butachlor and terbuthylazine. (2025). ResearchGate. [Link]

  • Environmental occurrence, fate, and transformation of herbicide safeners. (2023). Iowa Research Online. [Link]

  • Public Health Concentrations for Metholachlor, MESA, and MOXA in groundwater. (2017). OEHHA. [Link]

  • Metolachlor ethanesulfonic acid | C15H23NO5S. (n.d.). PubChem. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. (n.d.). USGS. [Link]

  • A typical enzyme activity for glutathione conjugation indicates exposure of pacu to pollutants. (2022). SciELO. [Link]

  • Adsorption of Herbicide Butachlor in Cultivated Soils of Golestan Province, Iran. (2025). ResearchGate. [Link]

  • Butachlor Influence on Selected Metabolic Processes of Plant Cells and Tissues. (n.d.). SciSpace. [Link]

  • Glutathione and its dependent enzymes' modulatory responses to neonicotinoid insecticide sulfoxaflor induced oxidative damage in zebrafish in vivo. (2021). National Institutes of Health. [Link]

Sources

Exploratory

Biological Profile and Analytical Characterization of Butachlor ESA Sodium Salt

The following technical guide details the biological activity, toxicological profile, and analytical characterization of Butachlor ESA sodium salt . This content is structured for researchers in toxicology, environmental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, toxicological profile, and analytical characterization of Butachlor ESA sodium salt . This content is structured for researchers in toxicology, environmental safety, and analytical chemistry.

Executive Summary

Butachlor ESA sodium salt (Sodium 2-[(2,6-diethylphenyl)(butoxymethyl)amino]-2-oxoethanesulfonate) is the stable, ionic sodium salt form of the ethanesulfonic acid (ESA) metabolite derived from the chloroacetanilide herbicide, Butachlor.[1][2]

Unlike its parent compound—which exhibits moderate mammalian toxicity and suspected genotoxicity—the ESA metabolite is characterized by high aqueous solubility , enhanced environmental mobility , and a significantly reduced toxicological profile . Its primary relevance in research and drug development contexts lies in its role as a stable biomarker for environmental exposure and as a reference standard in metabolic stability assays. It represents the terminal sink of the mercapturic acid pathway for chloroacetanilides.

Chemical Identity & Physicochemical Properties

Butachlor ESA sodium salt is an ionic species formed through the displacement of the chlorine atom on the parent molecule by a sulfonic acid group, typically mediated by glutathione conjugation and subsequent catabolism.

PropertySpecification
Systematic Name Sodium 2-[N-(butoxymethyl)-2,6-diethylanilino]-2-oxoethanesulfonate
CAS Number 1173022-75-7
Molecular Formula C₁₇H₂₆NNaO₅S
Molecular Weight 379.45 g/mol
Solubility Highly soluble in water (>100 g/L); soluble in methanol.[1][2]
Acidity (pKa) Strong acid (sulfonic moiety), typically exists as anion at physiological pH.[2]
Stability Highly stable to hydrolysis; persistent in aqueous environments.[2]

Biological Activity and Toxicological Profile[3][4][5][6]

Mechanism of Formation (Metabolic Pathway)

The biological activity of Butachlor ESA is best understood through its formation. It is not a primary bioactive agent but a detoxification product.[2] The parent compound, Butachlor, undergoes conjugation with glutathione (GSH) via Glutathione S-Transferase (GST) .[2] This removes the reactive chlorine atom—the primary source of the parent's alkylating potential and toxicity.

The pathway proceeds as follows:

  • GST Conjugation: Butachlor is conjugated with glutathione, displacing the chlorine.[2]

  • Catabolism: The glutathione conjugate is cleaved to a cysteine conjugate.[2]

  • Oxidation/Transamination: The cysteine conjugate is metabolized to a thiol, which is then oxidized to the sulfonic acid (ESA).

Comparative Toxicology (Parent vs. Metabolite)

Research on chloroacetanilide herbicides (Alachlor, Acetochlor, Butachlor) consistently demonstrates a "detoxification by solubilization" trend.

  • Acute Toxicity: While Butachlor parent has an LD50 (rat, oral) of ~2000 mg/kg, ESA metabolites of this class typically exhibit LD50 values >5000 mg/kg, rendering them practically non-toxic in acute exposures.

  • Genotoxicity: The removal of the chloro- group eliminates the alkylating capability responsible for the genotoxic potential observed in the parent compound. Butachlor ESA is considered non-genotoxic .[2][3]

  • Target Organ Toxicity: Unlike the parent, which can induce hepatotoxicity and oxidative stress, the ESA salt is rapidly excreted via urine due to its high polarity, minimizing tissue accumulation.

Environmental "Activity" (Persistence)

In an ecological context, the "activity" of Butachlor ESA is defined by its persistence . Lacking the handle for further microbial degradation, it accumulates in groundwater. It serves as a long-term tracer for past herbicide application, often persisting for years after the parent compound has degraded.[2]

Visualization of Metabolic Pathway

The following diagram illustrates the detoxification pathway converting the reactive Butachlor parent into the benign ESA salt.

Butachlor_Metabolism Butachlor Butachlor (Parent) (Lipophilic, Reactive Cl) GSH_Conj Glutathione Conjugate (Transient Intermediate) Butachlor->GSH_Conj Glutathione S-Transferase (GST) + GSH, - HCl Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj Peptidases (Loss of Glu, Gly) Thiol Thiol Intermediate Cys_Conj->Thiol C-S Lyase Butachlor_ESA Butachlor ESA Sodium Salt (Hydrophilic, Stable, Non-Toxic) Thiol->Butachlor_ESA Oxidation (Formation of Sulfonate)

Figure 1: The detoxification pathway of Butachlor to Butachlor ESA, highlighting the transition from a reactive lipophile to a stable hydrophile.

Analytical Methodologies

For researchers tracking this metabolite, LC-MS/MS is the gold standard due to the molecule's polarity and non-volatility. The following protocol is adapted from EPA Method 535 , optimized for the detection of chloroacetanilide degradates.

Sample Preparation (Solid Phase Extraction)[2]
  • Cartridge: Graphitized Carbon Black (GCB) or Divinylbenzene (DVB) polymer SPE cartridges.[2]

  • Conditioning: Methanol followed by reagent water.[2]

  • Loading: Aqueous sample (buffered to pH 7) is loaded at 5-10 mL/min.

  • Elution: Elute with Methanol/Ethyl Acetate containing small amounts of ammonium acetate.

  • Concentration: Evaporate to dryness under nitrogen and reconstitute in mobile phase.

LC-MS/MS Parameters

The sodium salt dissociates in the mobile phase; detection targets the anionic ESA species (


).[2]
ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol or Acetonitrile
Gradient 10% B to 90% B over 10-15 mins
MRM Transition (Quant) m/z 356.1 → 121.0 (Characteristic Ethyl-aniline fragment)
MRM Transition (Conf) m/z 356.1 → 80.0 (Sulfonate fragment)
Analytical Workflow Diagram

Analytical_Workflow Sample Aqueous Sample (Groundwater/Urine) SPE Solid Phase Extraction (GCB/DVB Cartridge) Sample->SPE Elution Elution & Reconstitution (MeOH/NH4OAc) SPE->Elution LC_Sep UPLC Separation (C18 Column, Gradient Elution) Elution->LC_Sep ESI ESI Negative Mode (Formation of [M-H]- ions) LC_Sep->ESI MS_MS Triple Quad MS (MRM) Quant: 356.1 -> 121.0 Conf: 356.1 -> 80.0 ESI->MS_MS Data Quantification (Limit of Detection ~0.02 µg/L) MS_MS->Data

Figure 2: Step-by-step analytical workflow for the quantitation of Butachlor ESA using LC-MS/MS.

References

  • United States Environmental Protection Agency (EPA). (2005).[2][4] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).Link

  • Hladik, M. L., et al. (2005).[2] New method for the determination of chloroacetanilide herbicide degradates in water using high-performance liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography A. Link[2]

  • Field, J. A., & Thurman, E. M. (1996).[2] Glutathione conjugation and contaminant transformation.[2] Environmental Science & Technology.[2] Link[2]

  • Heydens, W. F., et al. (2000).[2] Subchronic, developmental, and genetic toxicology studies with the ethane sulfonate metabolite of alachlor. Toxicological Sciences.[2] (Provides SAR basis for ESA metabolite safety).[2] Link

  • PubChem. (2024).[2] Butachlor ESA sodium salt (CID 71312405).[1][2] National Library of Medicine.[2] Link[2]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated QuEChERS-Based Protocol for the Extraction of Butachlor ESA Sodium Salt from Plant Tissues for LC-MS/MS Analysis

Introduction Butachlor, a pre-emergent herbicide from the chloroacetamide class, is widely used in agriculture to control annual grasses and certain broadleaf weeds in crops like rice.[1] Following its application, butac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butachlor, a pre-emergent herbicide from the chloroacetamide class, is widely used in agriculture to control annual grasses and certain broadleaf weeds in crops like rice.[1] Following its application, butachlor undergoes metabolism in plants and the environment, leading to the formation of various degradation products.[2] One such significant metabolite is Butachlor ethane sulfonic acid (ESA). Due to its increased polarity and potential for leaching into water sources, the analysis of the Butachlor ESA metabolite, typically as a sodium salt, is crucial for environmental monitoring and food safety assessments.

This application note provides a comprehensive and detailed protocol for the extraction of Butachlor ESA sodium salt from various plant tissues. The methodology is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been specifically adapted to enhance the recovery of this polar, anionic metabolite.[3][4] The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers the high selectivity and sensitivity required for trace-level quantification of herbicide residues in complex matrices.[5][6]

This guide is intended for researchers, scientists, and professionals in drug development and food safety who require a reliable and validated method for the determination of Butachlor ESA sodium salt in plant-based samples.

Scientific Rationale and Method Overview

The chemical structure of Butachlor ESA sodium salt (C₁₇H₂₆NNaO₅S) confers distinct physicochemical properties that dictate the extraction strategy.[7][8] Unlike the parent butachlor molecule which is relatively nonpolar, the ESA metabolite is an organic salt with significantly higher polarity and water solubility.[9][10][11] Therefore, a standard QuEChERS protocol designed for nonpolar pesticides may yield poor recovery of Butachlor ESA.

This protocol incorporates critical modifications to the standard QuEChERS workflow to address the polarity of Butachlor ESA sodium salt:

  • Acidified Acetonitrile Extraction: The use of acetonitrile acidified with a small percentage of formic acid enhances the extraction efficiency of acidic and polar metabolites.[12] The acidic conditions help to keep the sulfonic acid group in its protonated form, improving its partitioning into the organic solvent.

  • Optimized Salting-Out Step: A combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is used to induce phase separation between the aqueous and organic layers. MgSO₄ also removes excess water from the extract, while NaCl aids in driving the polar analytes into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A tailored combination of sorbents is employed to remove interfering matrix components from the extract.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

    • C18 (Octadecylsilane): Removes nonpolar interferences such as lipids and pigments.

    • Graphitized Carbon Black (GCB): Can be used for samples high in chlorophyll, but should be used with caution as it may adsorb planar analytes. For this protocol, we will proceed without GCB initially, as it may not be necessary for all plant tissues and can negatively impact recovery if not optimized.

The final extract is then analyzed by LC-MS/MS, which provides definitive identification and quantification of the target analyte.[13]

Experimental Workflow Diagram

Butachlor_ESA_Extraction_Workflow cluster_0 PART 1: Sample Preparation & Homogenization cluster_1 PART 2: Extraction cluster_2 PART 3: Dispersive SPE (d-SPE) Cleanup cluster_3 PART 4: Final Extract Preparation & Analysis Sample Plant Tissue Sample (e.g., 10 g) Homogenize Homogenize with Dry Ice or Liquid N2 Sample->Homogenize Add_Solvent Add 10 mL of 1% Formic Acid in Acetonitrile Homogenize->Add_Solvent Vortex_1 Vortex/Shake Vigorously (1 min) Add_Solvent->Vortex_1 Add_Salts Add QuEChERS Salts (4 g MgSO4, 1 g NaCl) Vortex_1->Add_Salts Vortex_2 Vortex/Shake Immediately (1 min) Add_Salts->Vortex_2 Centrifuge_1 Centrifuge (5000 x g, 5 min) Vortex_2->Centrifuge_1 Transfer_Supernatant Transfer Aliquot of Supernatant (e.g., 6 mL) to d-SPE Tube dSPE_Tube d-SPE Tube containing: 150 mg PSA, 150 mg C18, 900 mg MgSO4 Vortex_3 Vortex (30 sec) Transfer_Supernatant->Vortex_3 Centrifuge_2 Centrifuge (5000 x g, 5 min) Vortex_3->Centrifuge_2 Final_Extract Transfer Supernatant to a Clean Vial Centrifuge_2->Final_Extract Filter Filter through 0.22 µm Syringe Filter Final_Extract->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Sources

Application

Application Note: Preparation of Butachlor ESA Sodium Salt Analytical Standard for Quantitative Analysis

Introduction and Scope Butachlor is a selective, pre-emergent herbicide from the chloroacetanilide class, widely used to control annual grasses and certain broad-leaved weeds, particularly in rice cultivation.[1][2] Upon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

Butachlor is a selective, pre-emergent herbicide from the chloroacetanilide class, widely used to control annual grasses and certain broad-leaved weeds, particularly in rice cultivation.[1][2] Upon entering the environment, parent herbicide compounds like butachlor can degrade into various metabolites. Ethanesulfonic acid (ESA) metabolites are of significant regulatory and scientific interest because they are often more water-soluble and mobile in soil and water systems than the parent compound.[3] Consequently, these metabolites can be prevalent in ground and surface water, making their detection and quantification critical for environmental monitoring and ensuring drinking water safety.

Accurate quantification of Butachlor ESA sodium salt relies on the precise preparation of analytical standards. An improperly prepared standard is a primary source of error in any quantitative method. This document provides a detailed, field-proven protocol for the preparation of primary stock and working calibration standards of Butachlor ESA sodium salt, intended for use in sensitive analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and techniques described herein are grounded in established guidelines for pesticide residue analysis and are designed to ensure the accuracy, reproducibility, and integrity of the resulting standards.[4][5]

This guide is intended for researchers, analytical chemists, and laboratory technicians involved in environmental science and drug development.

Analyte Properties and Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting appropriate solvents and handling procedures. Key properties for Butachlor ESA sodium salt are summarized below.

PropertyValueSource
Chemical Name 2-[(Butoxymethyl)(2,6-diethylphenyl)amino]-2-oxo-ethanesulfonic acid Sodium SaltSriramchem
CAS Number 1173022-75-7Sriramchem
Molecular Formula C₁₇H₂₆NNaO₅SSriramchem
Molecular Weight 379.45 g/mol Sriramchem
Appearance Off-White SolidSriramchem
Solubility Slightly soluble in Methanol, DMSO, ChloroformSriramchem
Storage (Neat) -20°C, Inert atmosphereSriramchem

Experimental Workflow Overview

The overall process involves the careful preparation of a concentrated primary stock solution from the neat analytical standard material, followed by a series of precise serial dilutions to create lower-concentration working standards suitable for instrument calibration.

G cluster_prep Standard Preparation Phase cluster_dilution Working Standard & Calibration Curve cluster_analysis Analysis & QC neat Receive & Equilibrate Neat Standard (Solid) weigh Accurately Weigh 10 mg of Standard neat->weigh Analytical Balance dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve Class A Volumetric Flask stock Prepare 1000 µg/mL Primary Stock Solution dissolve->stock Sonicate & Mix intermediate Prepare Intermediate Stock (e.g., 10 µg/mL) stock->intermediate Dilute qc Verify & Store Stock Solution stock->qc serial Perform Serial Dilutions intermediate->serial cal_curve Generate Calibration Standards (e.g., 0.1 - 100 ng/mL) serial->cal_curve analysis Analyze by LC-MS/MS cal_curve->analysis G cluster_int Intermediate Stock cluster_work Working Standards stock Primary Stock 1000 µg/mL int_stock Intermediate Stock 10 µg/mL stock->int_stock 1:100 Dilution ws1 100 ng/mL int_stock->ws1 1:100 Dilution ws2 10 ng/mL ws1->ws2 1:10 Dilution ws3 1 ng/mL ws2->ws3 1:10 Dilution ws_dots ...etc. ws3->ws_dots

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Chromatogram Peaks for Butachlor ESA Sodium Salt

Welcome to the technical support guide for the chromatographic analysis of Butachlor ESA sodium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of Butachlor ESA sodium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the analysis of this and structurally similar polar, anionic compounds. The guidance provided herein is rooted in fundamental chromatographic principles and extensive field experience to ensure robust and reliable analytical outcomes.

Understanding the Analyte: Butachlor ESA Sodium Salt

Butachlor ethanesulfonic acid (ESA) sodium salt is a major degradation product of the herbicide butachlor.[1] Its chemical structure lends it high polarity and an anionic nature, which can present unique challenges in reversed-phase high-performance liquid chromatography (HPLC), the most common analytical technique. Understanding its properties is the first step in effective troubleshooting.

PropertyButachlor ESA Sodium SaltChromatographic Implication
Chemical Formula C17H26NNaO5S[2]---
Molecular Weight 379.45 g/mol ---
Charge Anionic (sulfonic acid group)Potential for poor retention on standard C18 columns and peak tailing due to interactions with residual silanols. Requires careful mobile phase pH control.
Polarity HighProne to eluting at or near the void volume in typical reversed-phase conditions. May necessitate alternative chromatographic modes like HILIC or Mixed-Mode.[3][4]
Chirality Yes[5]The parent compound, butachlor, is chiral.[6] Its metabolites, like Butachlor ESA, can also exist as enantiomers, which may require specialized chiral columns for separation if individual stereoisomers need to be quantified.[5][7]

F.A.Q. & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common chromatographic problems. We will explore the root causes and provide systematic, actionable solutions.

Question 1: My Butachlor ESA peak is showing significant tailing. What is the cause and how can I fix it?

Peak tailing is one of the most frequent issues and is often a sign of undesirable secondary interactions between the analyte and the stationary phase.[8]

Root Cause Analysis:
  • Secondary Silanol Interactions: The primary cause of tailing for anionic compounds like Butachlor ESA on silica-based reversed-phase columns is the interaction between the negatively charged sulfonic acid group of the analyte and positively charged residual silanol groups on the silica surface. This interaction is a form of ion-exchange that leads to a mixed-mode retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of both the analyte and the silanol groups can vary, exacerbating tailing.[9]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.

Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols & Explanations:
  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will suppress the ionization of the residual silanol groups on the silica surface, minimizing the electrostatic interaction with the anionic Butachlor ESA.

    • Protocol:

      • Prepare an aqueous mobile phase component containing a buffer with a pKa near the desired pH (e.g., formic acid or a phosphate buffer).

      • Adjust the pH of the aqueous component to the target value before mixing with the organic solvent.

      • Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain the pH.

  • Employing an Ion-Pairing Reagent:

    • Rationale: Ion-pairing chromatography is a technique used to increase the retention of ionic compounds on reversed-phase columns.[10] A positively charged ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate - TBAHS) is added to the mobile phase. This reagent forms a neutral ion pair with the anionic analyte, which can then be retained by the non-polar stationary phase.[11][12]

    • Protocol:

      • Introduce a low concentration of TBAHS (e.g., 5-10 mM) into the aqueous portion of the mobile phase.

      • Allow the system to equilibrate thoroughly, as ion-pairing reagents can take time to coat the column.

      • Note that ion-pairing reagents are not always compatible with mass spectrometry (MS) detection due to ion suppression.[13]

  • Column Selection:

    • Rationale: Not all C18 columns are the same. Using a modern, high-purity, fully end-capped column will reduce the number of accessible residual silanol groups, thereby minimizing tailing.

    • Recommendation: If tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group or a polymer-based column, which can offer alternative selectivity and improved peak shape for polar compounds.

Question 2: My Butachlor ESA peak has very low or no retention and elutes with the solvent front. How can I increase its retention time?

Poor retention is a common issue for highly polar compounds like Butachlor ESA on traditional reversed-phase columns.

Root Cause Analysis:
  • High Polarity: The primary reason for poor retention is the high polarity of the Butachlor ESA molecule, which has a greater affinity for the polar mobile phase than the non-polar stationary phase in reversed-phase chromatography.

  • High Aqueous Content in Mobile Phase: A mobile phase with a very high percentage of water will result in low retention for polar compounds.

Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for poor retention.

Detailed Protocols & Explanations:
  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for the separation of highly polar compounds.[14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[3] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[16]

    • Protocol:

      • Install a HILIC column.

      • Start with a mobile phase of high organic content (e.g., 95% acetonitrile, 5% aqueous buffer).

      • A gradient can be run by increasing the aqueous component to elute the analytes.

  • Mixed-Mode Chromatography:

    • Rationale: Mixed-mode columns possess both reversed-phase and ion-exchange functionalities.[4][17] For an anionic analyte like Butachlor ESA, a mixed-mode column with anion-exchange capabilities will provide strong retention based on ionic interactions, while the reversed-phase characteristics contribute to the overall separation.[18] This approach offers a high degree of flexibility in method development.[13]

    • Protocol:

      • Install a mixed-mode column (e.g., one with a C18 chain and a positively charged functional group).

      • The retention can be controlled by adjusting the mobile phase pH, ionic strength (buffer concentration), and organic solvent content.

Question 3: I am observing split or broad peaks for Butachlor ESA. What could be the issue?

Split or broad peaks can arise from a variety of factors, including issues with the column, the sample solvent, or the HPLC system itself.[8]

Root Cause Analysis:
  • Column Void or Fouling: A void at the head of the column or a partially blocked inlet frit can cause the sample to be distributed unevenly, leading to peak splitting or broadening.[19]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, especially for early eluting peaks.

  • Co-elution: The split peak might actually be two co-eluting compounds, such as the enantiomers of Butachlor ESA if a chiral separation is not being performed.[5]

Troubleshooting Workflow & Solutions:
  • System and Column Health Check:

    • Protocol:

      • First, inject a well-behaved standard compound to confirm that the issue is specific to Butachlor ESA and not a system-wide problem.

      • If the standard also shows poor peak shape, investigate the HPLC system for leaks or blockages.[20][21]

      • If the standard peak is sharp, the problem is likely related to the column or the sample. Try flushing the column with a strong solvent to remove any contaminants. If the problem persists, the column may be damaged and need replacement.[19]

  • Sample Solvent Management:

    • Rationale: The sample should ideally be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure proper focusing of the sample band at the head of the column.[21]

    • Protocol:

      • Prepare the Butachlor ESA standard in the starting mobile phase composition.

      • If the sample must be dissolved in a different solvent due to solubility constraints, inject the smallest possible volume to minimize peak distortion.

  • Investigate Co-elution:

    • Rationale: Since Butachlor ESA is a chiral molecule, it is possible that the two enantiomers are partially separating on the column, leading to a split or broadened peak.

    • Protocol:

      • If the quantification of individual enantiomers is important, a chiral separation method should be developed using a chiral stationary phase.[7][22]

      • If total Butachlor ESA is the target, and co-elution of enantiomers is suspected to be causing the peak shape issue, try adjusting the mobile phase or temperature to see if the two peaks can be merged into one sharp peak or fully resolved.

Summary of Recommended Starting Conditions for Butachlor ESA Analysis

The following table provides a starting point for method development. Optimization will be required based on the specific instrumentation and analytical goals.

ParameterReversed-Phase (with Ion-Pairing)HILICMixed-Mode (RP/Anion-Exchange)
Column High-purity, end-capped C18, 3.5 µmAmide or Diol phase, 3.5 µmC18 with embedded anion-exchange groups
Mobile Phase A 10 mM TBAHS in 25 mM Phosphate Buffer, pH 6.595:5 Acetonitrile:Water with 10 mM Ammonium Acetate25 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile50:50 Acetonitrile:Water with 10 mM Ammonium AcetateAcetonitrile
Gradient 10-50% B over 15 min0-40% B over 15 min5-60% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV (e.g., 220 nm) or MSMSMS

Note: These are general recommendations. Always refer to established methods where available, such as those from regulatory agencies like the EPA for similar compounds.[23][24]

References

  • Agilent Technologies. (n.d.). Troubleshooting Your HPLC: Common Issues and Solutions.
  • Claessens, H. A., van Straten, M. A., & Kirkland, J. J. (1996). Effect of silica type and mobile phase pH on the retention and selectivity of basic compounds in reversed-phase liquid chromatography.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press.
  • McCalley, D. V. (2017). A critical evaluation of the factors that influence the column lifetime of basic compounds in reversed-phase high performance liquid chromatography at low and intermediate pH.
  • Phenomenex Inc. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Retrieved from the Thermo Fisher Scientific website.
  • Waters Corporation. (n.t.). Hydrophilic Interaction Chromatography (HILIC).
  • PubChem. (n.d.). Butachlor ESA sodium salt. National Center for Biotechnology Information. Retrieved from [Link]

  • Dagnac, T., et al. (2002). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
  • McCalley, D. V. (2023). Recent advances in the understanding of the mechanism of separation of basic compounds in reversed-phase liquid chromatography.
  • Müller, C., & Schurig, V. (2001). Enantioselective determination of the chiral herbicide metolachlor and its polar metabolites in soil samples by liquid chromatography-at-line coupling to tandem mass spectrometry.
  • West, C., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(9), 510-519.
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Zhang, Q., & Weng, N. (2011). Mixed-mode chromatography in pharmaceutical and biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 759-775.
  • Scriba, G. K. (2016). Chiral recognition in capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 130, 2-19.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Owolabi, J. B., et al. (2016). Development and optimization of HPLC methods for the chiral separation of arylpyrazole, chloroacetanilide and organochlorine. International Journal of Scientific & Engineering Research, 7(8), 855-865.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Apffel, A., et al. (1997). New and improved chemistries for the analysis of oligonucleotides by high-performance liquid chromatography.
  • National Center for Biotechnology Information. (2024). Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. PubMed Central. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Retrieved from the Thermo Fisher Scientific website.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Afine Chemicals. (n.d.). Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • ResearchGate. (n.d.). Cellular toxicity and pharmacokinetic study of butachlor by ultra-performance liquid chromatography-tandem mass spectrometry based on tandem mass spectrometry cubed technique.
  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Salt. United States Department of Agriculture. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • ResearchGate. (n.d.). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS.
  • LoBrutto, R., et al. (2001). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Butachlor. Retrieved from [Link]

  • Japan Salt Industry Center. (n.d.). METHODS FOR SALT ANALYSIS.
  • CymitQuimica. (n.d.). CAS 187022-11-3: ACETOCHLOR ESA SODIUM SALT.

Sources

Optimization

Reducing background noise in Butachlor ESA sodium salt analysis

Welcome to the technical support guide for the analysis of Butachlor ethanesulfonic acid (ESA) sodium salt. This resource is designed for researchers and analytical scientists encountering challenges with background nois...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Butachlor ethanesulfonic acid (ESA) sodium salt. This resource is designed for researchers and analytical scientists encountering challenges with background noise and other interferences during LC-MS/MS analysis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your methodology.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a high, noisy baseline across my entire chromatogram. What are the primary causes and how can I resolve this?

A1: Causal Analysis & Resolution

A consistently high and noisy baseline is a common issue in LC-MS/MS analysis, often pointing to systemic contamination rather than a problem with a specific sample.[1] This elevated noise floor reduces the signal-to-noise ratio (S/N), making it difficult to detect low-concentration analytes. The root cause is typically multifaceted, stemming from solvents, the LC system, or the MS detector itself.

Troubleshooting Workflow:

A systematic approach is crucial to efficiently identify the source of the noise.

Sources

Optimization

Technical Support Center: Method Refinement for Complex Butachlor ESA Sodium Salt Matrices

Welcome to the technical support center for the analysis of Butachlor ESA sodium salt. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Butachlor ESA sodium salt. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this herbicide metabolite in challenging matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your methods effectively. The analysis of polar metabolites like Butachlor ESA sodium salt in complex environmental or biological samples is often hampered by matrix effects, leading to issues with accuracy, precision, and sensitivity. This guide offers field-proven insights and solutions to these common challenges.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before diving into method development and troubleshooting.

Q1: What is Butachlor ESA sodium salt and why is its analysis challenging?

Butachlor is a widely used chloroacetanilide herbicide.[1] In the environment and in biological systems, it degrades into various metabolites, including the ethanesulfonic acid (ESA) derivative. The sodium salt form of Butachlor ESA is highly water-soluble, which facilitates its transport in aqueous systems.[2] This high polarity, however, makes it difficult to retain on traditional reversed-phase chromatography columns and challenging to extract from aqueous-rich samples. The primary analytical challenge stems from "matrix effects," where co-extracted endogenous compounds from the sample (e.g., organic matter, salts, lipids) interfere with the ionization of Butachlor ESA in the mass spectrometer source, leading to signal suppression or enhancement.[1][3]

Q2: What is the recommended analytical technique for Butachlor ESA sodium salt?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Butachlor ESA sodium salt and other polar herbicide metabolites.[4][5] This technique offers the high sensitivity and selectivity required for detecting trace levels of the analyte in complex mixtures. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides two levels of mass filtering, which significantly reduces background noise and enhances specificity.

Q3: What are matrix effects and how can they be mitigated?

Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (most common) or enhancement, resulting in inaccurate quantification. Mitigation strategies, which we will explore in detail, include:

  • Effective Sample Preparation: To remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from matrix interferences.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to compensate for the effect.[1]

  • Isotope-Labeled Internal Standards: The gold standard for correcting matrix effects, though not always readily available or cost-effective.[6]

Q4: How should I store my samples and standards containing Butachlor ESA sodium salt?

Butachlor itself is stable at temperatures up to 45°C.[7] For the polar metabolite, Butachlor ESA sodium salt, it is recommended to store samples and stock solutions at refrigerated temperatures (0-5 °C) to ensure stability. For longer-term storage, freezing at -20°C is advisable. It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause & Solution:

  • Cause: Secondary interactions with the stationary phase or active sites in the LC system. The sulfonic acid group in Butachlor ESA can interact with metal surfaces.

  • Solution 1: Mobile Phase Modification: Add a small amount of a competing agent to the mobile phase. For example, using ammonium formate as a buffer can improve peak shape.[1] A mobile phase consisting of 5 mM ammonium formate and 0.1% formic acid in both water and methanol is a good starting point.

  • Solution 2: Column Choice: Utilize a high-quality, end-capped C18 column. For highly polar compounds, a column with a polar-embedded stationary phase or one designed for aqueous mobile phases can also yield better peak shapes.

  • Solution 3: Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

Problem 2: Low or Inconsistent Recovery During Sample Preparation

Possible Cause & Solution:

  • Cause (Water Samples - SPE): Inefficient retention of the polar Butachlor ESA on the solid-phase extraction (SPE) sorbent or incomplete elution.

  • Solution (Water Samples - SPE): Use a sorbent suitable for polar analytes. While C18 can be used, a polymeric reversed-phase sorbent like Oasis HLB or a graphitized carbon-based sorbent may provide better retention for polar metabolites.[5][8] Ensure the sample pH is adjusted to suppress the ionization of the sulfonic acid group (e.g., acidifying to pH < 3) to improve retention on reversed-phase sorbents. Elute with a polar solvent like methanol or acetonitrile, potentially with a modifier like ammonium hydroxide to ensure complete elution of the acidic analyte.

  • Cause (Soil/Plant Samples - QuEChERS): Inefficient partitioning of the analyte into the organic phase or loss during the cleanup step.

  • Solution (Soil/Plant Samples - QuEChERS): Use a buffered QuEChERS method (e.g., EN 15662) to maintain a stable pH, which can be critical for the recovery of some analytes.[9] For the dispersive SPE (d-SPE) cleanup step, be cautious with the amount and type of sorbent. While Primary Secondary Amine (PSA) is effective at removing organic acids and sugars, too much can lead to the loss of acidic analytes like Butachlor ESA. Graphitized Carbon Black (GCB) is excellent for removing pigments but can also adsorb planar molecules.[1] A combination of PSA and C18 is often a good starting point.

Problem 3: Significant Signal Suppression in the Mass Spectrometer

Possible Cause & Solution:

  • Cause: Co-elution of matrix components that compete with Butachlor ESA for ionization in the ESI source. This is the classic definition of a matrix effect.

  • Solution 1: Enhance Sample Cleanup: The most direct approach is to remove the interfering compounds. Revisit your SPE or QuEChERS procedure. Consider using a d-SPE cleanup step with a combination of sorbents like PSA and GCB for complex matrices like chives, which has been shown to effectively reduce matrix effects for Butachlor.[1]

  • Solution 2: Optimize Chromatography: Improve the separation of Butachlor ESA from the bulk of the matrix components. A longer, shallower gradient can help resolve the analyte from interferences.

  • Solution 3: Dilute the Sample: A simple and often effective strategy is to dilute the final extract.[1] This reduces the concentration of matrix components reaching the MS source. A 10-fold dilution can often significantly mitigate matrix effects without compromising the required limits of detection if the initial sensitivity is sufficient.

  • Solution 4: Matrix-Matched Calibration: If the matrix effect is consistent across samples, preparing your calibration standards in a blank matrix extract that has undergone the same preparation procedure can provide accurate quantification by compensating for the signal suppression.[1]

Experimental Protocols

Protocol 1: Analysis of Butachlor ESA Sodium Salt in Water by SPE-LC-MS/MS

This protocol is adapted from methodologies like EPA Method 535, which is designed for similar chloroacetanilide metabolites.[5][8]

1. Sample Preparation - Solid Phase Extraction (SPE): a. Condition Cartridge: Condition a graphitized carbon-based SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry. b. Sample Loading: Acidify the water sample (e.g., 250 mL) to pH 2-3 with formic acid. Load the sample onto the cartridge at a flow rate of approximately 10-15 mL/min. c. Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other highly polar interferences. d. Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for at least 10 minutes. e. Elution: Elute the analyte with 10 mL of methanol. A small amount of ammonium hydroxide (e.g., 1-2%) in the methanol can improve the recovery of acidic metabolites. f. Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 5 mM ammonium formate).

2. LC-MS/MS Analysis:

  • LC Column: A C18 column with good end-capping (e.g., 2.1 x 100 mm, 2.6 µm).
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.
  • Injection Volume: 5 µL.
Time (min)Flow Rate (mL/min)%A%B
0.00.3955
1.00.3955
8.00.3595
10.00.3595
10.10.3955
12.00.3955
Protocol 2: Analysis of Butachlor ESA Sodium Salt in Soil/Plant Material by QuEChERS-LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][10]

1. Sample Preparation - QuEChERS: a. Homogenization: Homogenize the sample (e.g., 10 g of soil or plant tissue) with 10 mL of water (if the sample is dry). b. Extraction: Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample. Shake vigorously for 1 minute. c. Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute. d. Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes. e. Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, a d-SPE tube containing GCB may be necessary, but recovery should be carefully checked.[1] f. Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes. g. Dilution: Take an aliquot of the supernatant and dilute as needed (e.g., 1:10) with the initial mobile phase before injection.

2. LC-MS/MS Analysis:

  • Use the same LC-MS/MS parameters as described in Protocol 1.

Visualizations

Experimental Workflow for Water Sample Analysis

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start 250 mL Water Sample Acidify Acidify to pH 2-3 Start->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash with Water Load->Wash Dry Dry Cartridge (Nitrogen) Wash->Dry Elute Elute with Methanol Dry->Elute Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in 1 mL Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: SPE workflow for Butachlor ESA sodium salt in water.

Logical Relationship for Troubleshooting Matrix Effects

Matrix_Effects_Troubleshooting cluster_solutions Mitigation Strategies Problem High Matrix Effect (Signal Suppression) Cleanup Improve Sample Cleanup (e.g., add GCB/PSA) Problem->Cleanup Is recovery acceptable? Dilution Dilute Final Extract Problem->Dilution Is sensitivity sufficient? Chroma Optimize Chromatography (e.g., shallower gradient) Problem->Chroma Are there co-eluting peaks? Cal Use Matrix-Matched Calibration Problem->Cal Is matrix effect consistent? Result Accurate & Precise Quantification Cleanup->Result Dilution->Result Chroma->Result Cal->Result

Caption: Decision tree for mitigating matrix effects.

References

  • Development of an LC–MS/MS-based method for determination of acetochlor and its metabolites in crops. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. (2024). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. (n.d.). OAE Publishing Inc. Retrieved January 27, 2026, from [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. (2005). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. (2002). PubMed. Retrieved January 27, 2026, from [Link]

  • Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. (2000). PubMed. Retrieved January 27, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved January 27, 2026, from [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (2002). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Dissipation of S-metolachlor and butachlor in agricultural soils and responses of bacterial communities: Insights from compound-specific isotope and biomolecular analyses. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Determination of acetanilide herbicides in cereal crops using accelerated solvent extraction, solid-phase extraction and gas chromatography-electron capture detector. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solid-Phase Extraction of US EPA 535 for Chloroacetanilide and Acetamide Degradates in Drinking Water Samples Prior to Liquid Chromatography/Tandem Mass Spectrometry. (2014). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

  • Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Manual Of Chemical Methods For Pesticides And Devices. (1982). EPA NEIPS. Retrieved January 27, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. (1980). EPA NEIPS. Retrieved January 27, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. Retrieved January 27, 2026, from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved January 27, 2026, from [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved January 27, 2026, from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 27, 2026, from [Link]

  • Composition and Features of QuEchERS Extraction Salts. (2023). SPE Cartridge. Retrieved January 27, 2026, from [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Butachlor ESA Sodium Salt

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of Butachlor ESA sodium salt, a significant metabolite of the widely used herbicide Butachlor. In...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of Butachlor ESA sodium salt, a significant metabolite of the widely used herbicide Butachlor. Intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the critical aspects of analytical method validation, ensuring data integrity, and regulatory compliance. We will explore and compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering field-proven insights and detailed experimental protocols.

Introduction: The Analytical Imperative for Butachlor ESA Sodium Salt

Butachlor, a chloroacetanilide herbicide, is extensively used in agriculture for pre-emergence weed control.[1] Its widespread application leads to the formation of various metabolites in the environment, with ethanesulfonic acid (ESA) derivatives being of particular concern due to their potential for groundwater contamination.[2] Butachlor ESA sodium salt is a primary degradation product, and its detection and quantification in environmental matrices such as soil and water are crucial for assessing environmental fate and human exposure risks.

The validation of an analytical method is a mandatory process to demonstrate its suitability for the intended purpose.[3] This guide is structured to provide a comparative analysis of two predominant techniques for the analysis of Butachlor ESA sodium salt, underpinned by the principles of scientific integrity and adherence to international guidelines such as those from the International Council for Harmonisation (ICH).[4]

Comparative Analysis of Analytical Methodologies

The two most common and powerful techniques for the analysis of herbicide metabolites like Butachlor ESA sodium salt are HPLC-UV and LC-MS/MS. The choice between these methods depends on several factors, including the required sensitivity, selectivity, matrix complexity, and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to LC-MS/MS, susceptible to matrix interference.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, definitive identification.Higher equipment and operational costs, potential for matrix effects.[5]

Key Validation Parameters: A Head-to-Head Comparison

Method validation is a systematic process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] The following table summarizes typical performance data for the validation of analytical methods for Butachlor ESA sodium salt using HPLC-UV and LC-MS/MS, based on data from similar analytes.

Validation ParameterHPLC-UVLC-MS/MSCausality Behind the Difference
Specificity/Selectivity ModerateHighLC-MS/MS provides structural information through fragmentation, offering superior differentiation from matrix components.
Linearity (r²) > 0.998> 0.999Both techniques can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.[7]
Accuracy (% Recovery) 90-110%95-105%LC-MS/MS with the use of an internal standard can better compensate for matrix effects and extraction losses, leading to higher accuracy.[8]
Precision (%RSD) < 5%< 3%The high selectivity of LC-MS/MS reduces variability from interfering compounds, resulting in better precision.[1]
LOD (Limit of Detection) ~5 µg/L< 0.1 µg/LThe inherent sensitivity of mass spectrometric detection allows for significantly lower detection limits.[7][8]
LOQ (Limit of Quantitation) ~15 µg/L< 0.5 µg/LConsequently, the quantitation limits for LC-MS/MS are also substantially lower.[7][8]
Robustness GoodGoodBoth methods can be robust if critical parameters are well-controlled. Robustness testing is crucial to identify these parameters.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, step-by-step methodologies for the analysis of Butachlor ESA sodium salt in water samples, representing a common and critical matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest.

Protocol:

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.[10]

  • Elute the Butachlor ESA sodium salt with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for analysis.

HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 20 mM Phosphate buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm

LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Negative Ion Mode):

  • Ion Source: ESI (-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: (Precursor ion > Product ion) - Specific transitions for Butachlor ESA would need to be determined experimentally, but for a similar ESA metabolite, they could be in the range of m/z 314 > 80.[11]

Validation Workflow and Logical Relationships

A robust validation protocol follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD Method Development Opt Optimization of Parameters MD->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Acc->LOD_LOQ Rob Robustness LOD_LOQ->Rob Validation_Report Validation_Report Rob->Validation_Report Final Validation Report

Caption: A typical workflow for analytical method validation.

In-Depth Discussion on Critical Validation Parameters

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] For HPLC-UV, this is demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with Butachlor ESA sodium salt, and a standard solution. The absence of interfering peaks at the retention time of the analyte in the blank matrix indicates specificity.

For LC-MS/MS, specificity is inherently higher. It is confirmed by monitoring multiple Multiple Reaction Monitoring (MRM) transitions for the analyte and ensuring that the ion ratio remains constant between the standard and the spiked sample.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Typical parameters to investigate for robustness:

  • HPLC-UV:

    • pH of the mobile phase (± 0.2 units)

    • Percentage of organic modifier in the mobile phase (± 2%)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

  • LC-MS/MS:

    • All HPLC parameters listed above

    • Source parameters (e.g., capillary voltage, source temperature)

A Plackett-Burman experimental design can be efficiently used to screen for the most influential parameters.[13]

RobustnessParameters cluster_hplc HPLC Parameters cluster_ms MS Parameters Method Analytical Method pH Mobile Phase pH Method->pH Organic Organic Modifier % Method->Organic Temp Column Temperature Method->Temp Flow Flow Rate Method->Flow Voltage Capillary Voltage Method->Voltage LC-MS/MS only SourceTemp Source Temperature Method->SourceTemp LC-MS/MS only

Sources

Comparative

A Senior Application Scientist's Guide to Certified Reference Materials for Butachlor ESA Sodium Salt

For professionals in environmental monitoring, food safety, and toxicology, the accuracy of analytical data is not just a technical requirement; it is the foundation of public health decisions. When quantifying herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in environmental monitoring, food safety, and toxicology, the accuracy of analytical data is not just a technical requirement; it is the foundation of public health decisions. When quantifying herbicide metabolites like Butachlor Ethanesulfonic Acid (ESA) sodium salt, the quality of your reference material dictates the reliability of your results. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) and analytical standards for Butachlor ESA sodium salt, offering field-proven insights into their selection and application.

The Significance of Butachlor ESA and the Role of CRMs

Butachlor is a widely used chloroacetanilide herbicide for pre-emergence weed control. Its environmental fate is of significant concern, as it degrades into more mobile and persistent metabolites, including Butachlor ESA. This ethanesulfonic acid derivative is frequently detected in ground and surface water, making it a critical target analyte for regulatory monitoring.

To achieve accurate and reproducible quantification of Butachlor ESA, laboratories rely on Certified Reference Materials. A CRM is the pinnacle of analytical standards, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[1] Using a CRM is a self-validating step in an analytical workflow, ensuring that your measurements are traceable to a higher standard of accuracy.

Comparative Analysis of Commercial Butachlor ESA Sodium Salt Standards

The selection of an appropriate reference material is the first critical decision in method development and validation. Below is a comparative summary of available standards for Butachlor ESA sodium salt (CAS No. 1173022-75-7).

Parameter AccuStandard MilliporeSigma (Supelco) PDQ Scientific (HPC) Chem Service
Product Number P-913S[2]34211 (PESTANAL®)[3]PDQH-675046-10mgMET-11353A[4]
Quality Grade Certified Reference Material (CRM)Analytical StandardAnalytical StandardAnalytical Standard
Accreditation ISO 17034[2][5][6][7]ISO 9001Information not readily availableInformation not readily available
Format Solution in Methanol[2]Neat (Solid)[3]Neat (Solid)Neat (Solid)[4]
Concentration 100 µg/mL[2]N/AN/AN/A
Certified Purity Lot-specific (on Certificate of Analysis)Lot-specific (on Certificate of Analysis)Lot-specific (on Certificate of Analysis)Lot-specific (on Certificate of Analysis)
Uncertainty Lot-specific (on Certificate of Analysis)Lot-specific (on Certificate of Analysis)Lot-specific (on Certificate of Analysis)Lot-specific (on Certificate of Analysis)

Note: Purity and uncertainty are lot-specific values and must be obtained from the Certificate of Analysis (CoA) provided by the supplier upon purchase.

The Scientist's Perspective: Causality Behind Experimental Choices

Choosing a reference material involves more than just matching a name and CAS number. Each specification on a certificate of analysis has direct consequences for your experimental results.

Expertise: Why ISO 17034 Accreditation Matters

An "analytical standard" is a high-purity substance suitable for quantitative analysis. However, a Certified Reference Material from an ISO 17034 accredited producer offers a higher level of assurance.[8][9] This accreditation is not just a quality management system; it is a rigorous technical assessment of the producer's competence to assign a certified value with a calculated uncertainty.[1][10] For a CRM producer, this involves:

  • Material Characterization: Comprehensive testing to confirm identity and purity.

  • Homogeneity Studies: Ensuring every unit from a batch has the same concentration within statistical limits.

  • Stability Studies: Determining the shelf-life under specified storage conditions to guarantee the certified value remains valid over time.

  • Traceability: Ensuring the certified value is linked to national or international standards.[10]

For a laboratory, especially one operating under ISO/IEC 17025, using an ISO 17034 CRM is the most direct way to establish metrological traceability and fortify the validity of its results.[11]

Trustworthiness: Neat vs. Solution - A Critical Workflow Decision

The choice between a neat (solid/powder) material and a pre-made solution is a fundamental workflow decision.

  • Neat Standards (e.g., MilliporeSigma, PDQ Scientific):

    • Advantage - Flexibility: Allows the scientist to prepare stock solutions in any desired solvent and at any concentration. This is crucial for multi-analyte methods or when matching the solvent to a specific mobile phase or extraction solvent.

    • Causality: Neat materials require meticulous handling. An analytical balance with appropriate precision is mandatory, and proper technique is essential to avoid errors from static, moisture, or incomplete transfer. The uncertainty of your in-house prepared stock solution will depend on the purity of the neat material and the uncertainties of your weighing and dilution steps.[12]

  • Solution CRMs (e.g., AccuStandard):

    • Advantage - Convenience & Reduced Error: Eliminates the need for weighing, reducing a significant source of potential error and saving time.[5] It also minimizes analyst exposure to the concentrated neat material.

    • Causality: The concentration and solvent are fixed. You must ensure the provided solvent (e.g., Methanol) is compatible with your analytical system (e.g., mobile phase, sample diluent) to avoid solvent effects that can distort peak shape in chromatography.

The logical flow of selecting and implementing a CRM is visualized in the workflow diagram below.

CRM_Selection_Workflow cluster_planning 1. Planning & Selection cluster_preparation 2. Solution Preparation cluster_application 3. Application & Validation A Define Analytical Need (Analyte: Butachlor ESA) B Review Regulatory Requirements (e.g., EPA Method 535) A->B C Compare Available CRMs (Accreditation, Format, Uncertainty) B->C D Choose Format: Neat or Pre-made Solution? C->D E Neat CRM: Accurately weigh & dissolve in appropriate Class A glassware. D->E Neat F Solution CRM: Use directly or perform serial dilutions. D->F Solution G Prepare Calibration Curve E->G F->G H Validate Method (Linearity, LOD, LOQ, Accuracy) G->H I Analyze Samples & Perform QC H->I

Caption: Workflow for CRM selection and implementation.

Authoritative Grounding: Experimental Protocol Based on EPA Method 535

The following protocol for the analysis of Butachlor ESA sodium salt in drinking water is adapted from the principles outlined in U.S. EPA Method 535 .[2][4][13] This method is designed for the determination of chloroacetanilide metabolites by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Standards

Causality: This process is the foundation of the calibration curve. Any errors here will propagate throughout all subsequent measurements. Using Class A volumetric flasks and calibrated pipettes is non-negotiable for minimizing uncertainty.

  • Primary Stock Solution (from Neat Standard, ~1000 µg/mL):

    • Allow the neat CRM vial to equilibrate to room temperature before opening to prevent moisture uptake.

    • Accurately weigh approximately 10 mg of the Butachlor ESA sodium salt neat standard onto a calibrated analytical balance. Record the weight to at least 0.01 mg.

    • Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask.

    • Rinse the weighing vessel multiple times with methanol, transferring the rinsate to the flask.

    • Bring the flask to volume with methanol, cap, and invert at least 10 times to ensure complete dissolution and mixing.

  • Working Standard Solution (10 µg/mL):

    • Pipette 1.0 mL of the Primary Stock Solution into a 100 mL Class A volumetric flask.

    • Dilute to volume with 5 mM ammonium acetate solution (a common mobile phase constituent).[2]

  • Calibration Standards (e.g., 0.1 to 10 ng/mL):

    • Perform serial dilutions from the Working Standard Solution using 5 mM ammonium acetate to prepare a series of at least five calibration standards that bracket the expected concentration range of the samples.

Sample Preparation: Solid Phase Extraction (SPE)

Causality: The goal of SPE is to concentrate the analyte from a large water volume and remove interfering matrix components. The choice of sorbent (e.g., graphitized carbon) is dictated by the polarity of the analyte.[13]

  • Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by passing 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of reagent water.[2] Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 250 mL water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Washing & Drying: Wash the cartridge with 5 mL of reagent water. Dry the cartridge under full vacuum for 3-5 minutes.

  • Elution: Elute the trapped analytes with 15 mL of 10 mM ammonium acetate in methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~70°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 5 mM ammonium acetate). This 250-fold concentration factor is key to achieving low detection limits.

LC-MS/MS Analysis

Causality: LC-MS/MS provides the high selectivity and sensitivity required to detect trace levels of Butachlor ESA in complex environmental matrices. The Multiple Reaction Monitoring (MRM) mode ensures that only ions specific to the target analyte are detected.[13]

  • LC System: UPLC/HPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: A programmed gradient from high aqueous to high organic content to effectively separate the analyte from matrix interferences.

  • Injection Volume: 10-50 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Negative (ESI-)

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Butachlor ESA for simultaneous quantification and confirmation. The exact m/z values must be determined by infusing the standard.

The overall analytical process from sample to result is depicted below.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample 250 mL Water Sample SPE Solid Phase Extraction (SPE) (Concentration & Cleanup) Sample->SPE Extract 1 mL Final Extract SPE->Extract LC UPLC/HPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Quant Quantification (Calculate Concentration) MS->Quant Cal Calibration Curve (from CRM) Cal->Quant Report Final Report Quant->Report

Caption: High-level analytical workflow for Butachlor ESA.

Conclusion

The choice of a reference material for Butachlor ESA sodium salt is a critical determinant of data quality. While several suppliers offer high-purity analytical standards, an ISO 17034 Certified Reference Material provides the highest level of confidence through demonstrated homogeneity, stability, and metrological traceability. For laboratories performing regulatory monitoring, such as those following EPA Method 535, the use of a CRM from an accredited producer like AccuStandard is strongly recommended. The choice between a neat standard and a solution depends on the laboratory's specific workflow, flexibility needs, and risk tolerance for preparation errors. By understanding the causality behind these choices and implementing a robust, well-grounded analytical method, researchers can ensure their data is not only accurate but also defensible.

References

  • Agilent Technologies. (n.d.). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Retrieved from [Link]

  • Qualio. (n.d.). ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Chem Service. (n.d.). Butachlor ESA sodium salt (MET-11353A). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). EPA Method 525.3. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (PJLA). (2021). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]

  • Dicsa. (n.d.). Pesticide Standards Reference Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity verification and measurement uncertainty. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved from [Link]

  • Reagecon. (n.d.). ISO 17034 Certified Reference Materials (CRMs). Retrieved from [Link]

  • Labmate Online. (2022). Why Is Purity Important In Chemistry? Retrieved from [Link]

  • NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link]

  • SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]

  • Target Analysis. (n.d.). AccuStandard. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • LGC Axio. (2025). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Recovery Studies of Butachlor ESA Sodium Salt in Spiked Samples: A Comparative Analysis of Sample Preparation Methodologies

This guide provides an in-depth technical comparison of two prevalent sample preparation techniques—Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)—for the recovery of Butachlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two prevalent sample preparation techniques—Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)—for the recovery of Butachlor ESA sodium salt in various spiked sample matrices. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of herbicide metabolites in environmental and biological samples. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to inform your method development and selection process.

Introduction: The Significance of Monitoring Butachlor ESA

Butachlor is a widely used chloroacetamide herbicide for pre-emergence control of grassy weeds in rice and other crops.[1] Like other chloroacetamide herbicides, butachlor undergoes transformation in the environment, leading to the formation of more polar and water-soluble metabolites, such as Butachlor ethanesulfonic acid (ESA). The sodium salt of Butachlor ESA is of particular analytical interest due to its potential to contaminate ground and surface water sources.[2] Accurate and reliable analytical methods are therefore crucial for monitoring its presence and ensuring environmental and food safety.

A critical component of any such analytical method is the sample preparation stage. The efficiency of the extraction and cleanup process directly impacts the accuracy and precision of the final measurement. Spike-and-recovery studies are essential for validating the performance of a sample preparation method by quantifying the percentage of the analyte of interest that is successfully recovered from a complex sample matrix.[3]

This guide will compare the performance of SPE and QuEChERS for the recovery of Butachlor ESA sodium salt, providing the technical insights necessary to select the most appropriate method for your specific analytical needs.

Physicochemical Properties of Butachlor ESA Sodium Salt

Understanding the physicochemical properties of Butachlor ESA sodium salt is fundamental to designing an effective extraction and cleanup strategy.

PropertyValueImplication for Analysis
Molecular Formula C₁₇H₂₆NNaO₅S[4]Provides the basis for mass spectrometric detection.
Molecular Weight 379.4 g/mol [4]
Polarity High (due to the sulfonic acid group)Influences the choice of SPE sorbent and QuEChERS partitioning.
Water Solubility HighReadily dissolves in aqueous samples, but can be challenging to retain on reversed-phase SPE sorbents.
Ionic Nature Anionic (sulfonate group)Enables the use of anion exchange mechanisms for selective extraction.

Comparative Analysis of Sample Preparation Methods: SPE vs. QuEChERS

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique for the extraction and concentration of analytes from liquid samples. The choice of sorbent is critical and is dictated by the physicochemical properties of the analyte and the sample matrix.[5]

Given the high polarity and anionic nature of Butachlor ESA, several SPE sorbent chemistries can be considered:

  • Reversed-Phase (e.g., C18): While seemingly counterintuitive for a polar compound, C18 can be used for trapping less polar parent compounds and some moderately polar metabolites. For highly polar analytes like Butachlor ESA, modifications to the sample chemistry (e.g., pH adjustment, ion pairing) might be necessary to enhance retention.

  • Mixed-Mode Anion Exchange: This is often the most effective choice. These sorbents combine a non-polar stationary phase (like C18) with an anion-exchange functional group (e.g., a quaternary amine). This dual-retention mechanism allows for the capture of the analyte through both hydrophobic and electrostatic interactions, providing excellent selectivity and cleanup.

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a good balance of hydrophilic and lipophilic properties, allowing for the retention of a wide range of compounds, including polar metabolites.

For Butachlor ESA, a mixed-mode anion exchange sorbent is theoretically the most suitable, as it directly targets the anionic sulfonate group while also providing some reversed-phase interaction. This leads to high selectivity and efficient removal of neutral and cationic interferences.

This protocol is adapted from the principles of EPA Method 535, which is a standard method for the analysis of chloroacetanilide herbicide degradates in drinking water.[6]

Experimental Workflow for SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Sample Collection & Spiking (e.g., 250 mL water) Preserve 2. Preservation (e.g., Ammonium Chloride) Sample->Preserve Condition 3. Cartridge Conditioning (Methanol, then Water) Preserve->Condition Load 4. Sample Loading (Controlled flow rate) Condition->Load Wash 5. Cartridge Washing (Remove interferences) Load->Wash Elute 6. Analyte Elution (e.g., Methanol with modifier) Wash->Elute Concentrate 7. Eluate Concentration (Nitrogen evaporation) Elute->Concentrate Reconstitute 8. Reconstitution (Mobile phase compatible solvent) Concentrate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of Butachlor ESA.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect a 250 mL water sample.

    • Spike the sample with a known concentration of Butachlor ESA sodium salt standard solution.

    • If required, preserve the sample (e.g., with ammonium chloride to remove residual chlorine).

  • SPE Cartridge Conditioning:

    • Select a mixed-mode anion exchange SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry. This step activates the sorbent and ensures reproducible interactions.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a controlled flow rate of approximately 5-10 mL/min. A consistent flow rate is crucial for optimal retention.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences that were not retained by the sorbent.

  • Analyte Elution:

    • Elute the Butachlor ESA from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate solvent. For a mixed-mode sorbent, this will typically be a mixture of an organic solvent (like methanol) and a modifier (e.g., ammonium hydroxide or a high pH buffer) to disrupt the ionic interaction.

  • Eluate Processing and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase.

    • Analyze the extract by LC-MS/MS.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained significant popularity for the analysis of pesticide residues in a wide variety of matrices, including soil and food. It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive SPE (d-SPE) cleanup.[7]

  • Extraction and Partitioning Salts: The choice of salts is critical for inducing phase separation between the aqueous sample and the extraction solvent (typically acetonitrile). For acidic herbicides like Butachlor ESA, a buffered salt mixture (e.g., the EN 15662 formulation containing magnesium sulfate, sodium chloride, and citrate buffer) is often preferred. The buffer helps to maintain a stable pH, which is important for the stability and partitioning of pH-sensitive analytes.[8][9]

  • Dispersive SPE (d-SPE) Sorbents: The d-SPE step is for cleanup. The choice of sorbent depends on the matrix.

    • Primary Secondary Amine (PSA): Effective at removing organic acids, sugars, and fatty acids.

    • C18: Used to remove non-polar interferences like fats and lipids.

    • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll, but can also retain planar analytes.

For Butachlor ESA in a soil matrix, a combination of PSA and C18 would be a logical starting point to remove common soil interferences.

Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Sample Weighing & Spiking (e.g., 10 g soil) Hydrate 2. Hydration (Add water to dry samples) Sample->Hydrate AddSolvent 3. Add Acetonitrile Hydrate->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Shake 5. Shake & Centrifuge AddSalts->Shake Transfer 6. Transfer Supernatant Shake->Transfer AddSorbent 7. Add d-SPE Sorbent Transfer->AddSorbent Vortex 8. Vortex & Centrifuge AddSorbent->Vortex Analyze 9. LC-MS/MS Analysis Vortex->Analyze

Sources

Comparative

A Senior Application Scientist's Guide to Butachlor ESA Extraction: A Comparative Analysis

An Objective Evaluation of Solid-Phase Extraction, Liquid-Liquid Extraction, and QuEChERS Methodologies for the Analysis of Butachlor Ethanesulfonic Acid. For researchers and analytical scientists tasked with the quantit...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Evaluation of Solid-Phase Extraction, Liquid-Liquid Extraction, and QuEChERS Methodologies for the Analysis of Butachlor Ethanesulfonic Acid.

For researchers and analytical scientists tasked with the quantitative analysis of herbicide metabolites, the selection of an appropriate extraction technique is paramount to achieving accurate and reliable results. This guide provides a comparative analysis of the most common extraction techniques for Butachlor Ethanesulfonic Acid (ESA), a major metabolite of the widely used chloroacetamide herbicide, Butachlor.[1][2] The choice of extraction method can significantly impact recovery, sample throughput, and overall data quality. This document will delve into the technical nuances of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, providing the scientific rationale behind each approach and supporting experimental data derived from methodologies established for analogous chloroacetamide herbicide metabolites.

Butachlor ESA, due to its sulfonic acid moiety, is significantly more polar than its parent compound. This key physicochemical property governs its behavior during extraction and must be a primary consideration in method development. While Butachlor has a high octanol-water partition coefficient (log Kow = 4.5) and low water solubility (~20 mg/L), its ESA metabolite is anionic and readily soluble in aqueous matrices.[3] This guide will explore how each extraction technique leverages these properties to isolate Butachlor ESA from complex sample matrices such as water, soil, and agricultural products.

Solid-Phase Extraction (SPE): The Gold Standard for Polar Metabolites

Solid-phase extraction is a highly selective and widely adopted technique for the extraction of polar analytes like Butachlor ESA from aqueous samples.[4] The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of a strong solvent.

Mechanism of Action: For anionic and polar compounds like Butachlor ESA, reversed-phase SPE using sorbents such as C18 or graphitized carbon is a common and effective approach.[5] The non-polar stationary phase retains less polar compounds, while the highly polar ESA metabolite can be selectively eluted. In some methods, the parent butachlor and other less polar interferences are first eluted with a non-polar solvent like ethyl acetate, after which the more polar ESA metabolite is eluted with a polar solvent like methanol.[5]

Advantages:

  • High Selectivity and Clean Extracts: SPE can provide very clean extracts by allowing for specific wash steps to remove interfering matrix components.

  • High Concentration Factors: Large sample volumes can be processed, and the analyte eluted in a small volume of solvent, leading to high concentration factors.

  • Automation Potential: SPE can be readily automated, significantly increasing sample throughput.[6]

Disadvantages:

  • Method Development: Optimizing the sorbent, wash, and elution solvents can be time-consuming.

  • Cost: SPE cartridges can be a significant recurring cost.

  • Matrix Effects: High concentrations of humic or fulvic acids in water samples can co-extract and cause ion suppression or enhancement in mass spectrometry-based detection.[7]

Experimental Protocol: SPE for Butachlor ESA in Water (Adapted from EPA Method 535)[6]
  • Cartridge Conditioning: A graphitized carbon SPE cartridge is conditioned with the elution solvent (e.g., 10 mM ammonium acetate in methanol) followed by reagent water.

  • Sample Loading: A 250 mL water sample is passed through the conditioned cartridge at a flow rate of 10-15 mL/minute.

  • Washing: The cartridge is rinsed with reagent water to remove salts and other highly polar interferences.

  • Drying: The cartridge is dried by drawing air or nitrogen through it.

  • Elution: The analyte is eluted with a small volume (e.g., 15 mL) of 10 mM ammonium acetate in methanol.

  • Concentration and Reconstitution: The eluate is evaporated to dryness and reconstituted in 1 mL of a suitable solvent for LC-MS/MS analysis.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis Condition Condition Cartridge (Methanol, Water) Load Load Water Sample Condition->Load Ready for loading Wash Wash Cartridge (Reagent Water) Load->Wash Analyte retained Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Interferences removed Elute Elute Butachlor ESA (Ammonium Acetate in Methanol) Dry->Elute Ready for elution Concentrate Evaporate to Dryness Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of Butachlor ESA.

Liquid-Liquid Extraction (LLE): The Classic Approach

Liquid-liquid extraction is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9] For polar metabolites like Butachlor ESA, LLE can be challenging due to their high water solubility.

Mechanism of Action: To extract Butachlor ESA from an aqueous sample using LLE, the polarity of the analyte must be manipulated, or a highly polar extraction solvent must be used. One approach is to use ion-pairing agents to form a less polar complex with the anionic ESA metabolite, which can then be extracted into a moderately polar organic solvent. However, a more common approach for such polar analytes is a "salting-out" LLE, where a high concentration of salt is added to the aqueous phase to decrease the solubility of the analyte and force it into the organic phase.

Advantages:

  • Low Cost: LLE generally requires basic laboratory glassware and solvents, making it a cost-effective option.[10]

  • Versatility: A wide range of solvents can be screened to optimize the extraction.

Disadvantages:

  • Labor-Intensive and Time-Consuming: LLE is often a manual process involving multiple steps of shaking and separation.[8]

  • Large Solvent Volumes: LLE typically requires significant volumes of organic solvents, which can be costly and pose environmental and health risks.

  • Emulsion Formation: Emulsions can form at the interface of the two liquid phases, making separation difficult and leading to poor recovery.

  • Lower Selectivity: LLE is generally less selective than SPE and can result in "dirtier" extracts with more matrix interferences.

Experimental Protocol: LLE for Butachlor ESA (Conceptual)
  • Sample Preparation: To a 100 mL water sample, add a significant amount of a salt like sodium chloride to achieve saturation.

  • Extraction: Add a polar, water-miscible solvent like acetonitrile and shake vigorously in a separatory funnel. The salt will induce phase separation.

  • Phase Separation: Allow the layers to separate. The upper acetonitrile layer will contain the Butachlor ESA.

  • Collection: Drain the lower aqueous layer and collect the organic phase.

  • Drying and Concentration: Dry the organic extract with a drying agent like anhydrous sodium sulfate and then concentrate it before analysis.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Cleanup cluster_analysis Analysis Sample Aqueous Sample Salt Add Salt (e.g., NaCl) Sample->Salt Solvent Add Acetonitrile Salt->Solvent Shake Shake Vigorously Solvent->Shake Separate Allow Phases to Separate Shake->Separate Collect Collect Organic Phase Separate->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate Extract Dry->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze

Caption: Workflow for Liquid-Liquid Extraction of Butachlor ESA.

QuEChERS: The High-Throughput Alternative

The QuEChERS method has gained immense popularity for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and effectiveness.[11][12] While originally developed for multi-residue analysis of moderately polar pesticides, modified QuEChERS protocols can be adapted for more polar analytes like Butachlor ESA.[13]

Mechanism of Action: QuEChERS involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. For acidic and polar analytes, the choice of extraction solvent and dSPE sorbent is critical. Using a modified QuEChERS approach with formic acid in acetonitrile can improve the extraction efficiency of acidic herbicides.[13]

Advantages:

  • High Throughput: The method is fast and requires minimal steps, making it ideal for laboratories with large sample loads.[14]

  • Low Solvent Consumption: QuEChERS uses significantly less solvent compared to traditional LLE.[14]

  • Cost-Effective: The use of small amounts of solvents and sorbents makes it an economical choice.[14]

  • Broad Applicability: The method can be adapted for a wide range of analytes and matrices.

Disadvantages:

  • Matrix Effects: While dSPE provides cleanup, extracts can still contain significant matrix components, potentially leading to ion suppression in LC-MS/MS analysis.

  • Method Optimization: Modifications to the standard QuEChERS protocol are often necessary for highly polar and ionic analytes like Butachlor ESA.

Experimental Protocol: Modified QuEChERS for Butachlor ESA in Soil/Produce[14]
  • Sample Homogenization: A representative sample (e.g., 10 g of soil or homogenized produce) is weighed into a centrifuge tube.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Shake or vortex vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation and absorb excess water. Shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix and aqueous layer.

  • dSPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and C18 to remove non-polar interferences). Vortex and centrifuge.

  • Analysis: The final extract is ready for direct injection or after dilution for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Solvent Add Acetonitrile (+ Formic Acid) Sample->Solvent Salts Add QuEChERS Salts Solvent->Salts Centrifuge1 Vortex & Centrifuge Salts->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE Add to dSPE Tube (PSA, C18) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Workflow for Modified QuEChERS Extraction of Butachlor ESA.

Comparative Performance Analysis

The choice of the optimal extraction technique depends on the specific requirements of the analysis, including the matrix, desired sensitivity, sample throughput, and available resources.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Selectivity HighLow to ModerateModerate
Recovery Generally High (80-120%)[15]Variable, can be lower for polar analytesGood to High (85-110%)[16]
Throughput Moderate (can be automated)LowHigh
Solvent Usage Low to ModerateHighLow
Cost per Sample High (cartridges)LowLow
Ease of Use Requires expertiseSimple in principle, can be tediousEasy and straightforward
Automation Readily availableDifficultPossible with robotic systems

Conclusion and Recommendations

For the trace analysis of Butachlor ESA, particularly in complex aqueous matrices, Solid-Phase Extraction (SPE) stands out as the most robust and reliable technique. Its high selectivity and ability to achieve significant concentration factors are crucial for reaching the low detection limits often required in environmental monitoring. While the initial method development can be intensive and the cost per sample is higher, the resulting data quality and the potential for automation make it the preferred choice for research and regulatory applications.

The QuEChERS method, with appropriate modifications, presents a compelling alternative, especially for solid matrices like soil and produce, and in scenarios where high sample throughput is a priority. Its efficiency in terms of time, cost, and solvent consumption is unmatched. However, analysts must be vigilant about potential matrix effects and may need to incorporate additional cleanup steps or use advanced detection techniques like high-resolution mass spectrometry to ensure data accuracy.

Liquid-Liquid Extraction (LLE) , while a foundational technique, is generally not recommended for routine analysis of highly polar metabolites like Butachlor ESA. The challenges associated with poor recovery, emulsion formation, and high solvent consumption often outweigh its cost-effectiveness. LLE may find utility in initial sample screening or in laboratories with limited access to more advanced instrumentation.

Ultimately, the selection of an extraction technique for Butachlor ESA should be guided by a thorough evaluation of the analytical objectives, matrix complexity, and available laboratory resources. Validation of the chosen method is critical to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.

References

  • Chen, S. W., & Fu, Y. W. (2001). Determination of Butachlor and Pencycuron Residues in Vegetables and Rice: Application of the Macroporous Diatomaceous Earth Column. Journal of Food and Drug Analysis, 9(3), 151-156.
  • Najem, A. (2021, November 8). How do you do liquid-liquid extraction? [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • San Francisco Public Utilities Commission. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides.
  • Koukouikila-Koussounda, F., & EURL-SRM. (2025, August 6). Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. ResearchGate. [Link]

  • Wasewar, K. L., et al. (2023). Liquid-Liquid Extraction of Itaconic Acid from the Aqueous Phase Using Natural and Chemical Solvents. Journal of Applied Science & Process Engineering, 10(1), 50-60. [Link]

  • Shoemaker, J. A., & Bassett, M. V. (2006). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in DrinkingWater by Solid-Phase Extraction and Liquid Chromatography/TandemMass Spectrometry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Butachlor. PubChem. [Link]

  • Zagro. (n.d.). Butachlor -Pre-emergence herbicide for the control of grasses. [Link]

  • UCT, LLC. (n.d.). Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) Based on EPA Method 535.
  • Zimmerman, L. R., & Thurman, E. M. (2001). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 917(1-2), 187-198. [Link]

  • Armanpour, S., & Bing, H. (2015). Adsorption of Herbicide Butachlor in Cultivated Soils of Golestan Province, Iran. ResearchGate. [Link]

  • Zare, F., et al. (2015). Application of Reverse Miniaturized Dispersive Liquid–Liquid Extraction Method for Determination of Some Semi-polar Pesticides (Diazinon, Chlorpyrifos, and Butachlor) in Water Samples by GC/MS. ResearchGate. [Link]

  • Lefrancq, M., et al. (2020). Dissipation of S-metolachlor and butachlor in agricultural soils and responses of bacterial communities: Insights from compound-specific isotope and biomolecular analyses. Journal of Environmental Sciences, 92, 163-175. [Link]

  • Anastassiades, M. (2006, December 6). The QuEChERS Method. EURL-SRM.
  • Ferrer, I., et al. (1997). Identification of Ionic Chloroacetanilide—Herbicide Metabolites in Surface Water and Ground Water by HPLC/MS Using Negative Ion Spray. ResearchGate. [Link]

  • Podhorniak, L. V., et al. (2025, August 6). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. ResearchGate. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • U.S. Geological Survey. (n.d.).
  • Kovačić, M., et al. (2021). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS.
  • Wang, J., et al. (2017). Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. Scientific Reports, 7(1), 42903. [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Butachlor (Ref: CP 53619). [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Cole-Parmer. (2025, August 1). The QuEChERS Workflow for Pesticide Residue Analysis. [Video]. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Butachlor ESA Sodium Salt

Introduction: As researchers and scientists, our responsibility extends beyond the discovery and application of chemical compounds to their entire lifecycle, culminating in safe and environmentally sound disposal. Butach...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists, our responsibility extends beyond the discovery and application of chemical compounds to their entire lifecycle, culminating in safe and environmentally sound disposal. Butachlor ESA sodium salt, a primary metabolite of the chloroacetamide herbicide Butachlor, is a compound frequently handled in environmental and agricultural research.[1][2] The parent compound, Butachlor, is recognized for its toxicity to aquatic ecosystems and its persistence in the environment.[3][4] Consequently, its metabolites, including the ethanesulfonic acid (ESA) sodium salt, must be treated with a high degree of caution. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Butachlor ESA sodium salt, grounded in principles of laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to ensure a deep understanding of the protocol's importance.

Part 1: Hazard Assessment and Regulatory Framework

Before handling any chemical, a thorough understanding of its potential hazards and the regulations governing its disposal is paramount. This forms the basis of a self-validating safety system in any laboratory.

Hazard Profile

While a complete, independent toxicological profile for Butachlor ESA sodium salt is not as extensively documented as for its parent compound, its origin necessitates that it be handled as a potentially hazardous substance. The hazards associated with the parent Butachlor are well-established and should inform handling and disposal procedures.

Hazard Classification (Parent Compound: Butachlor)DescriptionSource
Acute Oral Toxicity Harmful if swallowed.[5][6]
Skin Sensitization May cause an allergic skin reaction.[6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5]

Causality: The high aquatic toxicity of the parent compound is a critical consideration. Improper disposal, such as pouring the substance down the drain, could lead to the contamination of waterways, potentially harming fish, invertebrates, and other aquatic organisms. The sodium salt form of the ESA metabolite generally enhances its water solubility, which could facilitate its mobilization in aquatic environments if disposed of improperly.[7]

Regulatory Imperative

In the United States, the disposal of pesticide-related waste is regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[8] It is crucial to recognize that state and local regulations may be more stringent than federal requirements.[9][10]

Core Principle: All chemical waste, including Butachlor ESA sodium salt and materials contaminated with it, must be disposed of through a licensed hazardous waste management facility or your institution's designated Environmental Health and Safety (EHS) office.[5][8] Never dispose of this chemical in the regular trash or via sanitary sewer systems.[11]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of Butachlor ESA sodium salt waste in a laboratory setting.

Required Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. The goal is to create a barrier between you and the chemical, preventing accidental exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat.

Causality: This level of PPE is mandated by standard laboratory practices and information derived from Safety Data Sheets (SDS) for related compounds, which advise preventing all contact with skin and eyes.[12][13]

Waste Segregation and Collection

Proper segregation is the foundation of a safe and compliant waste management program.

Step 1: Designate a Waste Container. Use a dedicated, sealable, and chemically compatible container for all Butachlor ESA sodium salt waste. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Butachlor ESA sodium salt."

Step 2: Collect Waste. Carefully transfer any unwanted or expired solid Butachlor ESA sodium salt into the designated hazardous waste container. For solutions, use a compatible liquid waste container.

Step 3: Collect Contaminated Materials. Any materials that have come into contact with the chemical, such as pipette tips, weighing papers, and contaminated paper towels, must also be placed in the designated solid hazardous waste container.

Causality: Segregating chemical waste prevents unintended chemical reactions and ensures that the waste stream is correctly profiled for disposal by a licensed contractor. Mixing pesticide-related waste with other chemical streams can complicate the disposal process and increase costs.

Decontamination and Container Disposal

Decontamination of labware and the final disposal of the empty product container are critical final steps.

Step 1: Triple Rinse Non-disposable Labware. Rinse any glassware or equipment that contacted the chemical three times with a suitable solvent (e.g., methanol or water, depending on the specific application). Collect all three rinsates in a designated liquid hazardous waste container.

Step 2: Manage the Empty Product Container. Once the original product container is empty, triple rinse it with an appropriate solvent. Pour the rinsate into the designated hazardous waste container.[10] After rinsing, deface the label on the empty container to prevent reuse and dispose of it according to your institution's EHS guidelines. Do not reuse empty pesticide or chemical containers for any other purpose.

Causality: The triple-rinsing procedure is an EPA-recommended standard designed to remove residual chemical traces, rendering the container safe for disposal and preventing environmental contamination from lingering residues.[11] Collecting the rinsate as hazardous waste is crucial, as it will contain dissolved chemical.

Final Disposal Pathway

The final step is the transfer of the collected waste to trained professionals for ultimate disposal.

Step 1: Store Waste Securely. Keep the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within your laboratory.

Step 2: Arrange for Pickup. Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will manage the process of transferring the waste to a licensed disposal facility.

Causality: Professional hazardous waste facilities use high-temperature incineration or other specialized chemical treatments to destroy the compound, ensuring it does not enter the environment.[12] This is the only legally compliant and environmentally responsible method for disposing of such chemicals.[8]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow of the disposal process for Butachlor ESA sodium salt.

G Disposal Workflow for Butachlor ESA Sodium Salt cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_disposal Final Disposition A Assess Hazards (Review SDS & Regulations) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Chemical Waste (Unused product, contaminated items) B->C E Triple Rinse Labware & Empty Product Container B->E D Segregate into Labeled Hazardous Waste Container C->D G Store Sealed Container in Secure Area D->G F Collect All Rinsate as Hazardous Waste E->F F->G H Contact EHS for Pickup and Professional Disposal G->H I Waste Destroyed via Licensed Facility H->I

Caption: Logical workflow for the safe disposal of Butachlor ESA sodium salt.

References

  • US EPA Pesticide Registration (PR) Notice 83-3. CERIS - Purdue University. [Link]

  • Material Safety Data Sheet - Butachlor 50%EC. Tenglong Agrochem. [Link]

  • Safe Disposal of Pesticides. Environmental Health and Safety - The Ohio State University. [Link]

  • Butachlor - Safety Data Sheet. Agilent. [Link]

  • Biodegradation of Butachlor by Bacillus altitudinis and Identification of Metabolites. PubMed - National Center for Biotechnology Information. [Link]

  • Disposal of Pesticides. National Pesticide Information Center - Oregon State University. [Link]

  • Safe Disposal of Pesticides. US Environmental Protection Agency (EPA). [Link]

  • Pesticide Disposal Laws: What You Need to Know. Online Pest Control Courses. [Link]

  • Butachlor | C17H26ClNO2 | CID 31677. PubChem - National Center for Biotechnology Information. [Link]

  • Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. [Link]

  • The fate and occurrence of butachlor into the environment. ResearchGate. [Link]

  • Butachlor ESA sodium salt | C17H26NNaO5S | CID 71312405. PubChem - National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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